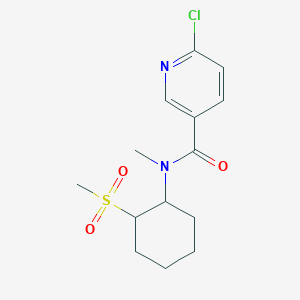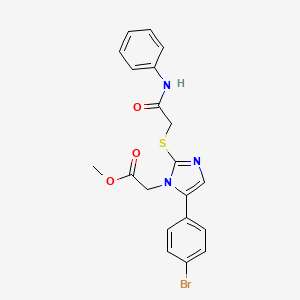
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has recently gained attention as a potential therapeutic agent for the treatment of various types of cancer, including hematological malignancies and solid tumors.
作用機序
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide inhibits the transcription of ribosomal RNA (rRNA) by binding to the DNA template and preventing the recruitment of RNA polymerase I. This results in the disruption of ribosome biogenesis, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53 and other tumor suppressor pathways, which can induce apoptosis and inhibit tumor growth. 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
実験室実験の利点と制限
The advantages of using 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in lab experiments include its selective cytotoxicity against cancer cells, its ability to induce apoptosis and inhibit tumor growth, and its potential to target cancer stem cells. However, the limitations of using 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide include its relatively low potency and selectivity compared to other targeted therapies, as well as the potential for off-target effects.
将来の方向性
Future research on 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide could focus on identifying biomarkers that predict response to treatment, developing combination therapies that enhance its efficacy, and improving its pharmacokinetic properties. Other potential directions for research include investigating the role of 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in the regulation of other cellular processes, such as DNA repair and epigenetic regulation, and exploring its potential use in other diseases beyond cancer.
合成法
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclohexylamine, followed by the addition of methanesulfonyl chloride and N-methylmorpholine. The resulting compound is then purified using column chromatography to obtain 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in its final form.
科学的研究の応用
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has selective cytotoxicity against cancer cells, including those that are resistant to conventional chemotherapy. 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has also been shown to induce apoptosis and inhibit tumor growth in various animal models of cancer.
特性
IUPAC Name |
6-chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(14(18)10-7-8-13(15)16-9-10)11-5-3-4-6-12(11)21(2,19)20/h7-9,11-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFXBFIRWXWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)
![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)
![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)
![N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate](/img/structure/B2809196.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)